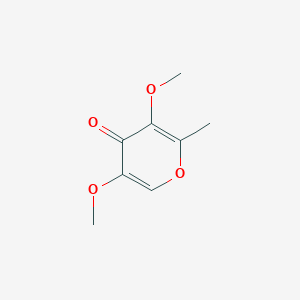
3,5-Dimethoxy-2-methyl-pyran-4-one
Vue d'ensemble
Description
3,5-Dimethoxy-2-methyl-pyran-4-one is a natural product found in Zanthoxylum simulans with data available.
Applications De Recherche Scientifique
Synthesis of 3,5-Dimethoxy-2-methyl-pyran-4-one
The synthesis of this compound can be achieved through several methods, including the reaction of substituted furans with oxidants or through the Maillard reaction. The Maillard reaction is particularly interesting as it produces various pyran derivatives that exhibit antioxidant properties. This compound has been shown to form during the heating of sugars and amino acids, contributing to flavor and color in food products .
Antioxidant Properties
Research indicates that derivatives of this compound possess significant antioxidant properties. These compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related damage in biological systems. Studies have demonstrated that these compounds can inhibit the oxidation of lipids and proteins, contributing to their potential use in food preservation and health supplements .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies show that it exhibits inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. This makes it a candidate for developing new antimicrobial agents or preservatives in food products .
Antitumor Activity
Recent studies have highlighted the cytotoxic effects of pyran derivatives on cancer cell lines. Specifically, compounds similar to this compound have shown potential in inhibiting the growth of human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism of action appears to involve the induction of apoptosis in cancer cells, making these compounds valuable in cancer therapy research .
Applications in Food Science
In food science, the antioxidant properties of this compound are particularly beneficial. It can be incorporated into food products to enhance shelf life by preventing oxidative spoilage. Additionally, its ability to contribute to flavor profiles through the Maillard reaction makes it a valuable ingredient in flavoring agents and food additives .
Material Science Applications
The unique chemical structure of this compound allows for its application in materials science as well. It can be used to synthesize polymers and other materials with desirable mechanical and thermal properties. The incorporation of pyran derivatives into polymer matrices has been shown to improve their thermal stability and mechanical strength .
Summary Table of Applications
| Application Area | Specific Use | Research Findings |
|---|---|---|
| Biological Activity | Antioxidant | Effective free radical scavenger |
| Antimicrobial | Inhibitory effects on Staphylococcus aureus | |
| Antitumor | Induces apoptosis in MCF-7 and HCT-116 cells | |
| Food Science | Food preservation | Enhances shelf life through antioxidant activity |
| Flavor enhancement | Contributes to Maillard reaction flavors | |
| Material Science | Polymer synthesis | Improves thermal stability and mechanical properties |
Propriétés
IUPAC Name |
3,5-dimethoxy-2-methylpyran-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-5-8(11-3)7(9)6(10-2)4-12-5/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYZONUPRTWCMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CO1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















